molecular formula C12H6BrClN2S B2364326 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 406199-84-6

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B2364326
CAS No.: 406199-84-6
M. Wt: 325.61
InChI Key: TYMAQOZPKMPEEI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine or chlorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Biological Activity

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine class. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be represented structurally as follows:

  • Chemical Formula : C10H6BrClN2S
  • Molecular Structure : The thieno ring fused with a pyrimidine provides a scaffold for various biological interactions.

This compound primarily acts as an inhibitor of specific kinases. Kinase inhibition is crucial in cancer therapy as it interferes with cell signaling pathways that promote tumor growth. Research indicates that derivatives of this compound can inhibit FLT3 kinase activity, which is significant in certain hematological malignancies. The degree of inhibition can exceed 80% in vitro against target kinases, suggesting strong potential for therapeutic applications in oncology.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrate its ability to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways involving Bcl-2 family proteins and p53 signaling .
  • Kinase Inhibition : It exhibits significant inhibitory activity against kinases such as FLT3 and others involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications can enhance its potency against these targets .
  • Cellular Effects : The compound influences gene expression related to apoptosis and cell proliferation. Notably, it up-regulates pro-apoptotic factors such as BAX while down-regulating anti-apoptotic factors like Bcl-2.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:

  • In Vitro Studies :
    • A study reported that derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds achieving over 80% inhibition of cell viability .
    • Another research highlighted the compound's ability to activate the BMP2/Smad1 signaling pathway, which is implicated in cellular growth and differentiation processes.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the thieno[2,3-d]pyrimidine scaffold have been explored to improve metabolic stability and enhance anticancer activity. For example, substituting different functional groups at specific positions has led to improved binding affinities for target kinases and increased cytotoxicity against tumor cells .

Data Table of Related Compounds

The following table summarizes related thieno[2,3-d]pyrimidine derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(4-Methylphenyl)-4-chloro-thieno[2,3-d]pyrimidineContains a methyl group instead of bromineModerate kinase inhibition
5-(Phenyl)-4-(trifluoromethyl)thieno[2,3-d]pyrimidineSubstituted with trifluoromethylEnhanced lipophilicity
5-(Naphthalen-1-yl)-4-chloro-thieno[2,3-d]pyrimidineNaphthalene moiety increases π-stacking interactionsPotentially higher potency

Properties

IUPAC Name

5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAQOZPKMPEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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